molecular formula C13H16N2O6S2 B2621928 4-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole CAS No. 1797633-75-0

4-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole

Cat. No.: B2621928
CAS No.: 1797633-75-0
M. Wt: 360.4
InChI Key: VARXYJWGVNUVRH-UHFFFAOYSA-N
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Description

4-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a complex organic compound that features a unique combination of functional groups, including a furan ring, an azetidine ring, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the furan-2-ylmethyl sulfone intermediate, which is then reacted with azetidine under suitable conditions to form the azetidinyl sulfone derivative. This intermediate is further reacted with 3,5-dimethylisoxazole under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The sulfone groups can be reduced to sulfides under specific conditions.

    Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

4-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the sulfone groups can form hydrogen bonds with polar residues. The azetidine and isoxazole rings can interact with various enzymes, potentially inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole
  • 4-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-1,3,5-trimethyl-1H-pyrazole

Uniqueness

4-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan, azetidine, and isoxazole rings in a single molecule allows for diverse interactions with biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

4-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6S2/c1-9-13(10(2)21-14-9)23(18,19)15-6-12(7-15)22(16,17)8-11-4-3-5-20-11/h3-5,12H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARXYJWGVNUVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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